6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
CAS No.:
Cat. No.: VC13581508
Molecular Formula: C6H5IN4
Molecular Weight: 260.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5IN4 |
|---|---|
| Molecular Weight | 260.04 g/mol |
| IUPAC Name | 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
| Standard InChI | InChI=1S/C6H5IN4/c7-4-1-3-2-9-6(8)11-5(3)10-4/h1-2H,(H3,8,9,10,11) |
| Standard InChI Key | QNOFCKSFMDNKCO-UHFFFAOYSA-N |
| SMILES | C1=C(NC2=NC(=NC=C21)N)I |
| Canonical SMILES | C1=C(NC2=NC(=NC=C21)N)I |
Introduction
Structural and Chemical Properties
The core structure of 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine consists of a fused pyrrole-pyrimidine ring system. The iodine atom at position 6 enhances electrophilic reactivity, facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . The amine group at position 2 participates in hydrogen bonding with kinase active sites, a feature critical for its inhibitory activity. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₆H₅IN₄ |
| Molecular Weight | 260.04 g/mol |
| IUPAC Name | 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine |
| SMILES | C1=C(NC2=NC(=NC=C21)N)I |
| Solubility | Moderate in DMSO, poor in water |
The compound’s planar structure allows for π-π stacking interactions with aromatic residues in enzyme binding pockets, while the iodine atom contributes to van der Waals interactions .
Synthesis and Optimization
Core Synthetic Routes
The synthesis typically begins with iodination of 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine. A common method involves using iodine (I₂) with sodium iodide (NaI) and hydrogen peroxide (H₂O₂) under controlled conditions :
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Iodination:
Yields exceed 90% when conducted in tetrahydrofuran (THF) at 0–5°C .
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Deprotection and Functionalization:
Subsequent steps involve Suzuki couplings or nucleophilic substitutions to introduce substituents at positions 4 or 5, enhancing target selectivity .
Challenges and Solutions
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Regioselectivity: Competing iodination at position 5 is mitigated by steric hindrance from the methyl group at position 7 .
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Stability: The compound is sensitive to light and moisture, requiring storage under inert gas at 2–8°C .
Biological Activities and Mechanisms
Kinase Inhibition
6-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine exhibits potent inhibition against multiple kinases:
Mechanistically, the amine group forms hydrogen bonds with kinase hinge regions, while the iodine atom occupies hydrophobic pockets, disrupting ATP binding .
Immune Modulation
In HPK1 inhibition, the compound reduces nitric oxide (NO) production in macrophages, attenuating inflammatory responses. This effect is dose-dependent, with 50% NO reduction observed at 10 μM in murine models.
Applications in Drug Development
Oncology
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RET Kinase Inhibition: Derivatives of 6-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine show efficacy in suppressing RET-driven thyroid and lung cancers. In vivo studies demonstrate tumor volume reduction by 60% in xenograft models .
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FLT3 Inhibition: Structural analogs are in preclinical trials for acute myeloid leukemia, showing IC₅₀ values < 10 nM .
Infectious Diseases
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Antimalarial Activity: The compound inhibits Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), with IC₅₀ = 0.21 μM, blocking parasite invasion of erythrocytes .
Comparative Analysis with Structural Analogs
Modifications at positions 4, 5, and 7 alter target selectivity and potency:
The 6-iodo configuration optimizes steric and electronic interactions, balancing potency and selectivity .
Recent Advances and Future Directions
Recent studies focus on:
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PROTAC Development: Conjugating the compound to E3 ligase ligands to degrade oncogenic kinases .
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Combination Therapies: Synergistic effects with checkpoint inhibitors (e.g., anti-PD-1) in murine cancer models.
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Tropical Disease Applications: Optimization for PfCDPK4 inhibition to address artemisinin resistance .
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